1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)ethyl)urea: Similar structure but with an ethyl group instead of a propyl group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(furan-3-yl)propyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,11-5-6-22-8-11)9-17-15(19)18-12-3-4-13-14(7-12)21-10-20-13/h3-8H,9-10H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDTRDYUIHSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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